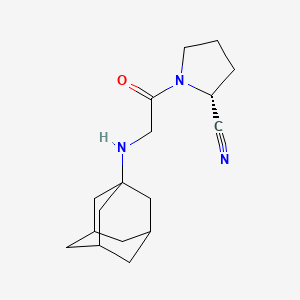
Dehydroxy Vildagliptin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydroxy Vildagliptin is a derivative of Vildagliptin, an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Vildagliptin is primarily used in the management of type 2 diabetes mellitus by inhibiting the inactivation of incretin hormones, thereby enhancing insulin secretion and reducing glucagon release .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroxy Vildagliptin involves the removal of a hydroxyl group from the Vildagliptin molecule. The synthetic route typically includes:
Starting Material: Vildagliptin.
Reagents: Common reagents used include reducing agents or dehydrating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective removal of the hydroxyl group without affecting other functional groups
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the dehydration reaction.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets pharmaceutical standards through rigorous testing.
化学反应分析
Types of Reactions
Dehydroxy Vildagliptin undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced further to form different derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve solvents like acetonitrile and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential therapeutic applications .
科学研究应用
Dehydroxy Vildagliptin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxyl group removal on the activity of DPP-4 inhibitors.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways.
Medicine: Explored for its efficacy in managing type 2 diabetes and other metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Dehydroxy Vildagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion and reduce glucagon release, thereby improving glycemic control .
相似化合物的比较
Similar Compounds
Vildagliptin: The parent compound with a hydroxyl group.
Saxagliptin: Another DPP-4 inhibitor with a different chemical structure.
Sitagliptin: A widely used DPP-4 inhibitor with similar therapeutic effects.
Uniqueness
Dehydroxy Vildagliptin is unique due to the absence of the hydroxyl group, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other DPP-4 inhibitors .
属性
分子式 |
C17H25N3O |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
(2R)-1-[2-(1-adamantylamino)acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O/c18-10-15-2-1-3-20(15)16(21)11-19-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-15,19H,1-9,11H2/t12?,13?,14?,15-,17?/m1/s1 |
InChI 键 |
GFJBFJGNXDVDDX-UZZMVUAXSA-N |
手性 SMILES |
C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
规范 SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)
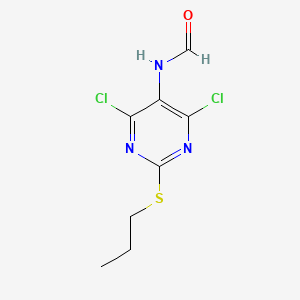
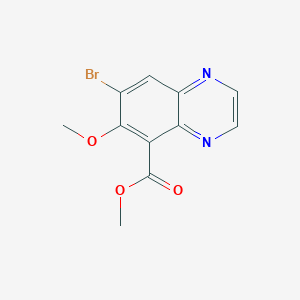
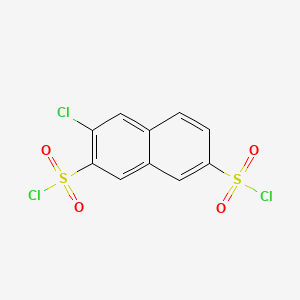
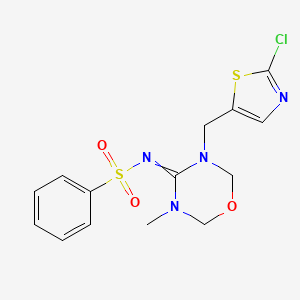
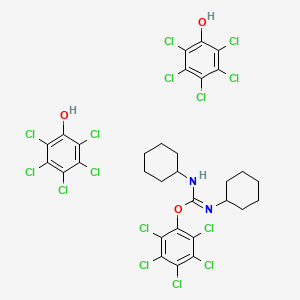
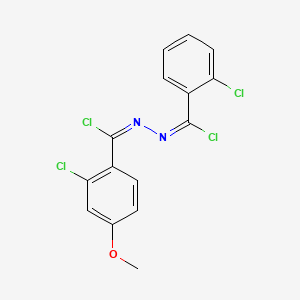
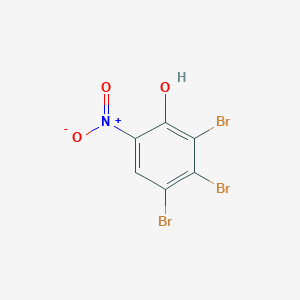
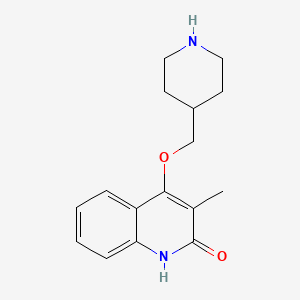
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
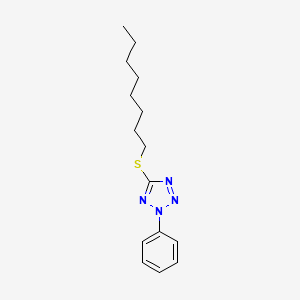
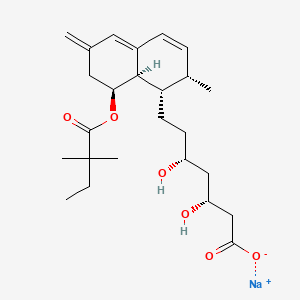
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
